![molecular formula C20H22N4O B2853418 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline CAS No. 2034514-01-5](/img/structure/B2853418.png)
3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a complex organic molecule that features a benzimidazole moiety, a pyrrolidine ring, and a dimethylaminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide precursor . Finally, the dimethylaminophenyl group can be attached via a Friedel-Crafts acylation reaction using dimethylaminobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity . The dimethylaminophenyl group can modulate the compound’s electronic properties, influencing its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the pyrrolidine and dimethylaminophenyl groups.
(3-(1H-benzo[d]imidazol-2-yl))(3-(3H-imidazo[4,5-b]pyridin-2-yl))-methanone: Contains an imidazo[4,5-b]pyridine moiety instead of the pyrrolidine ring.
Uniqueness
3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline: is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22(2)16-7-5-6-15(12-16)20(25)23-11-10-17(13-23)24-14-21-18-8-3-4-9-19(18)24/h3-9,12,14,17H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOGTRQUFJQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)
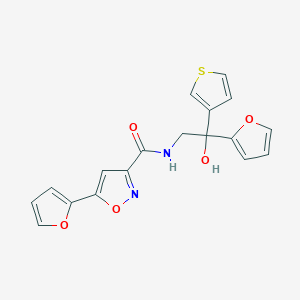
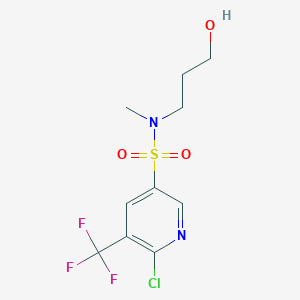
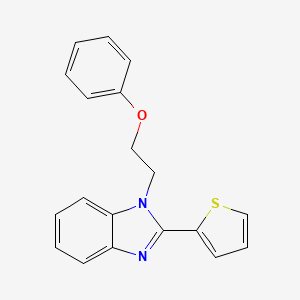
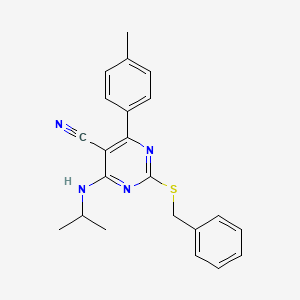
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2853348.png)
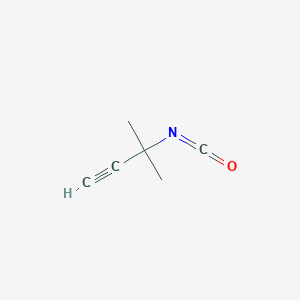


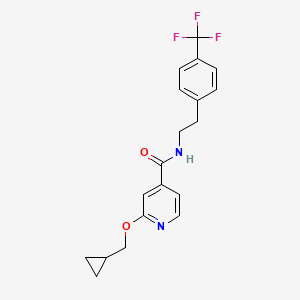
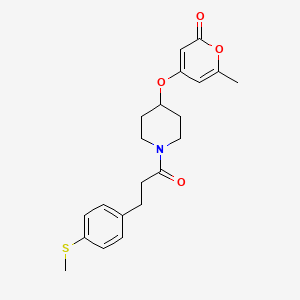
![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)
